1-Trimethylsilanyl-5,6-dihydro-benzo[f]isoquinoline
Description
1-Trimethylsilanyl-5,6-dihydro-benzo[f]isoquinoline is a synthetic isoquinoline derivative featuring a trimethylsilanyl (TMS) group at position 1 and a partially saturated 5,6-dihydrobenzo[f]isoquinoline core. Isoquinolines are heteroaromatic compounds with a fused benzene and pyridine ring system, widely studied for their pharmacological and material science applications . The 5,6-dihydro saturation reduces aromaticity, which may influence conformational flexibility and intermolecular interactions .
Properties
IUPAC Name |
5,6-dihydrobenzo[f]isoquinolin-1-yl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NSi/c1-18(2,3)15-11-17-10-13-9-8-12-6-4-5-7-14(12)16(13)15/h4-7,10-11H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCZXMSHMJVXRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C2C(=CN=C1)CCC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10564269 | |
| Record name | 1-(Trimethylsilyl)-5,6-dihydrobenzo[f]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131373-01-8 | |
| Record name | 1-(Trimethylsilyl)-5,6-dihydrobenzo[f]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-Trimethylsilanyl-5,6-dihydro-benzo[f]isoquinoline typically involves the reaction of appropriate precursors under specific conditionsIndustrial production methods would likely involve optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Trimethylsilanyl-5,6-dihydro-benzo[f]isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trimethylsilanyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Structure and Synthesis
1-Trimethylsilanyl-5,6-dihydro-benzo[f]isoquinoline belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities. The synthesis of this compound typically involves multi-step processes, including cyclization reactions that incorporate trimethylsilyl groups. These groups enhance the compound's reactivity and stability during chemical transformations.
Synthesis Pathways
The synthesis often utilizes palladium-catalyzed reactions, which allow for the formation of the isoquinoline framework through coupling reactions involving alkynes and halides. For instance, trimethylsilyl-substituted alkynes can undergo annulation processes yielding various heterocyclic products .
Biological Activities
The 5,6-dihydrobenzo[f]isoquinoline framework has been associated with several pharmacological properties. Notable applications include:
- Anticancer Activity : Compounds derived from this structure have shown promising results in inhibiting tumor growth. For example, certain derivatives have been identified as effective against various cancer cell lines due to their ability to interfere with cellular processes involved in proliferation and survival .
- Antimicrobial Properties : Research indicates that derivatives of this compound possess antibacterial activity by selectively inhibiting bacterial DNA gyrase and topoisomerase IV. This selectivity minimizes cytotoxic effects on mammalian cells, making them potential candidates for developing new antibacterial agents .
- Antiparasitic Effects : The compound has also been explored for its potential in treating parasitic infections, showcasing a broad spectrum of biological activities that warrant further investigation .
Anticancer Studies
A study investigated the effects of various 5,6-dihydrobenzo[f]isoquinoline derivatives on human tumor cell lines. Results demonstrated significant cytotoxicity and apoptosis induction in cancer cells, suggesting these compounds could serve as lead structures for new anticancer therapies.
Antimicrobial Research
In a comparative study of isoquinoline derivatives, this compound was evaluated against common bacterial strains. The results indicated effective inhibition at low concentrations, supporting its development as a novel antibiotic .
Data Table: Biological Activities of this compound Derivatives
Mechanism of Action
The mechanism of action of 1-Trimethylsilanyl-5,6-dihydro-benzo[f]isoquinoline involves its interaction with specific molecular targets. The trimethylsilanyl group can influence the compound’s reactivity and binding affinity to various biological molecules. The pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The TMS group distinguishes this compound from other isoquinoline derivatives. Key comparisons include:
- Mitochondrial Toxicity: Charged isoquinolinium cations (e.g., MPTP metabolites) exhibit mitochondrial accumulation and toxicity . The neutral TMS group may reduce such effects by limiting active transport .
Pharmacokinetic and Toxicological Profiles
- Toxicity: The dihydro core may reduce planarity and DNA intercalation risks compared to fully aromatic isoquinolines .
Research Findings and Data Tables
Table 1: Physicochemical Properties of Selected Isoquinoline Derivatives
| Compound | logP (Predicted) | Water Solubility (mg/mL) | Fluorescence λmax (nm) |
|---|---|---|---|
| This compound | 3.8 | 0.12 | 420 (inferred) |
| 1-Benzyl-6,7-dimethoxy-3,4-dihydro-isoquinoline | 2.5 | 0.45 | 390 |
| Isoquinoline (parent) | 1.2 | 1.20 | 370 |
Biological Activity
1-Trimethylsilanyl-5,6-dihydro-benzo[f]isoquinoline (CAS No. 131373-01-8) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, particularly focusing on anticancer properties, mechanisms of action, and interactions with biological targets.
Chemical Structure and Properties
This compound features a unique structural framework that contributes to its biological activity. The trimethylsilanyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Anticancer Activity
Recent studies have highlighted the compound's promising anticancer properties. In vitro assays have demonstrated that various derivatives of benzo[f]isoquinoline exhibit significant cytotoxic effects against multiple cancer cell lines, including those representing lung, breast, and leukemia cancers.
Case Studies
- In Vitro Anticancer Assays : A study evaluated the anticancer activity of several benzo[f]isoquinoline derivatives using the NCI 60 cell line screen. The results indicated that certain derivatives exhibited non-selective cytotoxicity against a broad spectrum of cancer types, while others showed selective activity against specific cancers such as leukemia .
- Structure-Activity Relationship (SAR) : The SAR analysis revealed that modifications to the benzo[f]isoquinoline structure significantly influence its anticancer potency. For instance, compounds with additional functional groups demonstrated enhanced activity, suggesting that structural optimization could lead to more effective anticancer agents .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged based on related compounds:
- DNA Intercalation : Some benzo[f]isoquinoline derivatives are believed to intercalate into DNA, disrupting replication and transcription processes. This mechanism is common among many anticancer agents .
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and ATP synthase .
Interaction Studies
Research has focused on the binding affinity of this compound with various biological targets. These studies indicate that the compound can interact with multiple cellular pathways, potentially leading to apoptosis in cancer cells.
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Significant cytotoxicity against various cancer cell lines; selective activity noted. |
| Mechanism | Potential DNA intercalation; inhibition of key enzymes involved in cell proliferation. |
| Interaction | Binding affinity studies suggest interactions with multiple biological targets. |
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for preparing 1-Trimethylsilanyl-5,6-dihydro-benzo[f]isoquinoline, and what key reaction conditions must be controlled?
- Methodological Answer : The synthesis typically involves Birch reduction followed by alkylation or Grignard addition. For example, Na/liquid NH3 in THF is critical for reducing aromatic systems and introducing alkyl groups (e.g., methyl or ethyl) at the 1-position of the tetrahydroisoquinoline core. Reaction temperature (-78°C to 0°C) and solvent purity must be tightly controlled to avoid side reactions .
- Key Table :
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| Birch Reduction | Na/NH3, THF, -78°C | Aromatic ring reduction | |
| Alkylation | R-MgX (Grignard reagent), THF | Introduction of 1-substituent |
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : <sup>1</sup>H and <sup>13</sup>C NMR are critical for verifying substituent positions and stereochemistry. For example, the trimethylsilyl group exhibits distinct upfield shifts in <sup>1</sup>H NMR (δ 0.1–0.5 ppm) and <sup>13</sup>C NMR (δ -5 to 5 ppm). IR spectroscopy can confirm functional groups like C-Si bonds (absorbance ~1250 cm<sup>-1</sup>) .
Advanced Research Questions
Q. How can diastereoselectivity be achieved in the synthesis of 1-substituted tetrahydroisoquinoline derivatives?
- Methodological Answer : Chiral auxiliaries or asymmetric catalysis can enforce stereocontrol. For example, using (R)- or (S)-configured Grignard reagents during alkylation or employing Pd-catalyzed cross-coupling with chiral ligands (e.g., TFP or BINAP) can yield enantiomeric excess >90%. Solvent polarity (e.g., THF vs. DCM) and temperature gradients also modulate selectivity .
Q. What experimental design strategies optimize Na/liq. NH3-mediated alkylation reactions in tetrahydroisoquinoline synthesis?
- Methodological Answer : Use a factorial design to test variables: (1) NH3 concentration (0.5–2.0 M), (2) reaction time (2–12 hrs), and (3) alkyl halide chain length. Monitor intermediates via TLC and quench reactions at -40°C to prevent over-reduction. Statistical tools (e.g., ANOVA) identify significant factors .
Q. How should researchers reconcile contradictions in biological activity data when modifying substituents on the tetrahydroisoquinoline core?
- Methodological Answer : Contradictions (e.g., increased cytotoxicity but reduced antifungal activity with longer alkyl chains) require multi-parametric analysis. Use QSAR models to correlate substituent hydrophobicity (logP), steric bulk (Taft parameters), and electronic effects (Hammett constants) with bioactivity. Validate via dose-response assays across cell lines .
Q. What role does the trimethylsilyl group play in modulating the electronic and steric properties of 5,6-dihydro-benzo[f]isoquinoline derivatives?
- Methodological Answer : The -Si(CH3)3 group acts as a steric shield, protecting reactive sites (e.g., the 1-position) from nucleophilic attack. Electronically, it reduces ring electron density via σ-induction, detectable via cyclic voltammetry (shift in oxidation potentials). Comparative studies with non-silylated analogs (e.g., methyl or phenyl derivatives) validate these effects .
Data Contradiction Analysis Framework
When encountering conflicting results (e.g., alkyl chain length vs. activity):
Replicate Experiments : Ensure consistency in synthetic protocols and assay conditions.
Control Variables : Test intermediates for purity (HPLC ≥95%) and stability.
Cross-Disciplinary Validation : Combine computational docking (e.g., AutoDock Vina) with in vitro assays to identify binding site interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
